molecular formula C18H15FeO9 B1672603 Ferric maltol CAS No. 33725-54-1

Ferric maltol

Cat. No.: B1672603
CAS No.: 33725-54-1
M. Wt: 431.2 g/mol
InChI Key: AHPWLYJHTFAWKI-UHFFFAOYSA-K
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Description

Ferric maltol is an iron-containing compound used primarily as a medication to treat iron deficiency in adults. It is a complex of iron (III) with three maltol molecules, which enhances its bioavailability compared to other iron supplements. This compound is marketed under brand names such as Accrufer in the United States and Feraccru in Europe .

Mechanism of Action

Target of Action

Ferric maltol, also known as Iron (III) maltol, is primarily targeted at addressing iron deficiency in adults . The compound’s primary targets are the iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, located in the ileum and duodenum .

Mode of Action

This compound operates by dissociating as the iron atom is donated to the iron uptake mechanisms . Once the iron is in circulation, it associates with transferrin and ferritin . Transferrin is a blood plasma protein that delivers iron to cells throughout the body, while ferritin is a protein that stores iron inside cells for later use.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the transport and storage of iron in the body. Iron is a crucial component of hemoglobin, the protein in red blood cells that carries oxygen from the lungs to the rest of the body . By providing a source of iron, this compound aids in the production of hemoglobin and other iron-dependent processes .

Pharmacokinetics

This compound is a complex of iron with maltol, which is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . The substance has a wide therapeutic index as patients generally take 30mg twice daily, while concentrations of 20mg/kg may produce toxicity . Maltol is metabolized by the enzyme UGT1A6 .

Result of Action

The primary result of this compound’s action is the resolution of iron deficiency anemia . By providing a bioavailable source of iron, this compound helps to increase the body’s iron stores, thereby aiding in the production of hemoglobin and improving the oxygen-carrying capacity of the blood .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food reduces its uptake from the gut, as do calcium and magnesium salts and tetracycline antibiotics . Furthermore, the stability of the iron–maltol complex at a physiological pH allows it to remain strongly chelated until the point of absorption in the gut . This reduces the likelihood of reactive oxygen species (ROS) formation, minimizing the risk for gastrointestinal side effects and irritation or damage to the intestinal lining .

Biochemical Analysis

Biochemical Properties

Ferric maltol acts as a source of iron, which is essential for various biochemical reactions in the human body . Iron is a crucial component of hemoglobin, myoglobin, and several enzymes, playing a vital role in oxygen transport, electron transfer, and redox reactions . This compound delivers iron for uptake across the intestinal wall and transfer to transferrin and ferritin .

Cellular Effects

This compound influences cell function by providing iron, a critical nutrient for cellular processes. Iron is necessary for the synthesis of DNA and proteins, and it plays a key role in cellular metabolism

Molecular Mechanism

Once the iron is in circulation, it associates with transferrin and ferritin .

Temporal Effects in Laboratory Settings

In a real-world study, this compound was observed to increase hemoglobin and iron indices over a 12-week period . The mean time to normalization of hemoglobin was approximately 49.5 days, and for ferritin, it was around 71.3 days .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the bioavailability of this compound is designed to be better tolerated than standard ferrous salts

Metabolic Pathways

This compound is involved in the metabolic pathways related to iron homeostasis. Iron, delivered by this compound, is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . Iron is bound to transferrin and reaches its highest concentrations in the blood plasma one to three hours after ingestion .

Transport and Distribution

This compound is absorbed from the gut and then dissociates, releasing iron and maltol separately into the bloodstream . Iron is bound to transferrin and reaches its highest concentrations in the blood plasma one to three hours after ingestion . It is also bound to ferritin for storage .

Subcellular Localization

It is known that iron, delivered by this compound, is bound to transferrin and ferritin, which are found in various subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric maltol can be synthesized by reacting ferric citrate with maltol in an alkaline medium. The process involves adding ferric citrate to a solution of sodium hydroxide at room temperature, followed by the addition of maltol to another sodium hydroxide solution at a pH of 11.6. The ferric citrate solution is then added to the maltol solution, resulting in the formation of a deep red precipitate .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity this compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Ferric maltol primarily undergoes dissociation reactions where the iron (III) ion is released from the maltol complex. This dissociation allows the iron to be absorbed in the gut and utilized by the body .

Common Reagents and Conditions:

    Oxidation: this compound can undergo oxidation reactions where the iron (III) ion is further oxidized.

    Reduction: The iron (III) ion in this compound can be reduced to iron (II) under certain conditions.

    Substitution: The maltol ligands can be substituted with other ligands in the presence of suitable reagents.

Major Products: The major products formed from these reactions include free iron ions and substituted maltol complexes .

Scientific Research Applications

Ferric maltol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Ferric maltol is unique compared to other iron supplements due to its enhanced bioavailability and reduced gastrointestinal side effects. Similar compounds include:

This compound stands out due to its improved absorption and tolerability, making it a preferred choice for long-term management of iron deficiency .

Properties

Ferric maltol dissociates as the iron atom is donated to unknown iron uptake mechanisms, possibly beta 3 integrin or divalent metal transporter 1, in the ileum and duodenum. Once the iron is in circulation, it then associates with transferrin and ferritin.

CAS No.

33725-54-1

Molecular Formula

C18H15FeO9

Molecular Weight

431.2 g/mol

IUPAC Name

iron(3+);2-methyl-4-oxopyran-3-olate

InChI

InChI=1S/3C6H6O3.Fe/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3

InChI Key

AHPWLYJHTFAWKI-UHFFFAOYSA-K

SMILES

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3]

Canonical SMILES

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Fe+3]

Appearance

Solid powder

melting_point

300

33725-54-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

4.5-12mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ferric maltol;  Iron (III) maltol;  ST10;  ST-10;  ST 10;  ST10-021;  ST-10-021;  ST 10-021;  ST10021;  ST-10021;  ST 10021;  WHO 9974;  WHO-9974;  WHO9974; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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